molecular formula C14H20ClN B2631089 spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride CAS No. 1184986-89-7

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride

Cat. No.: B2631089
CAS No.: 1184986-89-7
M. Wt: 237.77
InChI Key: DHGOOHFHUZEEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is a compound that features a spirocyclic structure, where a naphthalene moiety is fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a naphthalene derivative with a piperidine precursor under acidic conditions to facilitate the cyclization process. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid, which not only promotes the cyclization but also results in the formation of the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride may involve large-scale batch reactions using similar cyclization techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reagents. The final product is typically purified through crystallization or recrystallization to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-quinazoline]-2,4’-dione: Another spirocyclic compound with potential medicinal applications.

    Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazole]-6’,6’(1’H)-dicarbonitrile: Known for its high affinity for specific biological targets.

    4-Spiro-[3-phthalide]piperidine hydrochloride: A structurally related compound with similar synthetic and biological properties.

Uniqueness

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and synthetic methodologies.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGOOHFHUZEEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.